

CC-401 dihydrochloride solubility issues and solutions

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Compound of Interest

Compound Name: CC-401 dihydrochloride

Cat. No.: B1150315

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Technical Support Center: CC-401 Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **CC-401 dihydrochloride**. The information is designed to address common solubility issues and provide practical solutions to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **CC-401 dihydrochloride** and what is its mechanism of action?

CC-401 dihydrochloride is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK).[1] [2] It functions by competitively binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream targets, such as c-Jun.[3] This inhibition of the JNK signaling pathway makes CC-401 a valuable tool for studying cellular processes like inflammation, apoptosis, and fibrosis.[1][2]

Q2: What are the basic solubility properties of **CC-401 dihydrochloride**?

CC-401 dihydrochloride is a white to beige powder. It has reported solubility in water and dimethyl sulfoxide (DMSO).[1] For detailed solubility data, please refer to the tables in the "Quantitative Data Summary" section.

Q3: How should I store **CC-401 dihydrochloride**?

It is recommended to store **CC-401 dihydrochloride** powder at -20°C for long-term stability.^[1]

Quantitative Data Summary

The following tables summarize the reported solubility of **CC-401 dihydrochloride** in common laboratory solvents.

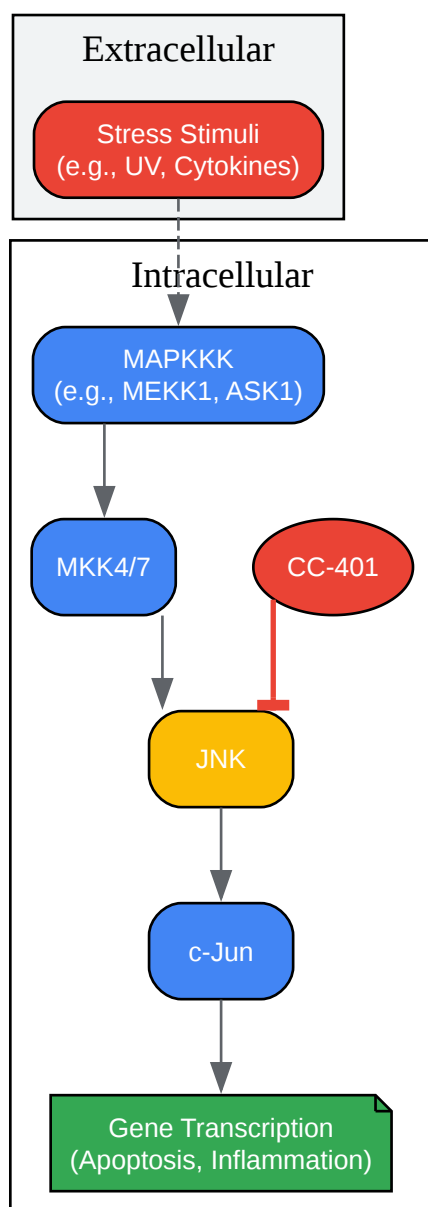
Table 1: Solubility of **CC-401 Dihydrochloride**

Solvent	Concentration (mg/mL)	Concentration (mM)	Appearance	Reference
Water	10	~21.7	Clear	[1]
Water	46.14	100	-	
DMSO	20	~43.3	Clear	[1]
DMSO	46.14	100	-	

Note: The molarity is calculated based on the molecular weight of **CC-401 dihydrochloride** (461.39 g/mol).^{[1][2]} Solubility can be batch-dependent, so it is always recommended to perform a small-scale test.

Signaling Pathway

The diagram below illustrates the JNK signaling pathway and the point of inhibition by CC-401.



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JNK signaling pathway with CC-401 inhibition.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving **CC-401 dihydrochloride** and provides step-by-step solutions.

Issue 1: The compound is not dissolving completely in water at the desired concentration.

- Possible Cause 1: Concentration exceeds solubility limit.
 - Solution: The reported aqueous solubility of **CC-401 dihydrochloride** is 10 mg/mL.^[1] Attempting to dissolve it at a higher concentration may result in an incomplete dissolution. Try preparing a more dilute solution.
- Possible Cause 2: Slow dissolution kinetics.
 - Solution: The dissolution of hydrochloride salts can sometimes be slow. Gentle warming (e.g., to 37°C) or brief sonication can help to increase the rate of dissolution. However, be cautious with heating as it may affect the stability of the compound in solution.
- Possible Cause 3: pH of the water.
 - Solution: The solubility of dihydrochloride salts is often pH-dependent. The "di-hydrochloride" nature of the salt suggests that it is more soluble in an acidic environment. The pH of deionized water can vary. Try using a slightly acidic buffer (e.g., citrate buffer, pH 3-5) to see if solubility improves.

Issue 2: The compound precipitates out of solution after a short period.

- Possible Cause 1: Solution instability.
 - Solution: Stock solutions of **CC-401 dihydrochloride** in aqueous buffers may not be stable for long periods. It is recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, consider preparing it in DMSO and storing it in aliquots at -20°C or -80°C.
- Possible Cause 2: Change in pH.
 - Solution: If the aqueous solution is unbuffered, absorption of atmospheric CO₂ can lower the pH, potentially affecting solubility. Using a buffered solution can help maintain a stable pH and keep the compound in solution.
- Possible Cause 3: Common Ion Effect.

- Solution: The "common ion effect" can reduce the solubility of hydrochloride salts in solutions that already contain chloride ions (e.g., phosphate-buffered saline [PBS] prepared with NaCl). If you are using a buffer that contains chloride, and are observing precipitation, consider switching to a chloride-free buffer system (e.g., a phosphate buffer prepared with potassium salts).

Issue 3: Difficulty dissolving the compound for in vivo studies.

- Possible Cause: Unsuitability of simple aqueous solutions for injection.
 - Solution: For in vivo applications, complex formulation strategies are often required to achieve the desired concentration and stability. Consider the use of co-solvents and surfactants. A suggested formulation for in vivo use is:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline This formulation has been reported to yield a clear solution of at least 2.5 mg/mL.^[3] Always perform tolerability studies for any new formulation in your animal model.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution

- Weigh out the desired amount of **CC-401 dihydrochloride** powder.
- Add the appropriate volume of sterile, deionized water to achieve a final concentration of 10 mg/mL.
- Vortex briefly to mix.
- If the compound does not dissolve completely, gently warm the solution to 37°C for 5-10 minutes or sonicate in a water bath for 2-5 minutes.

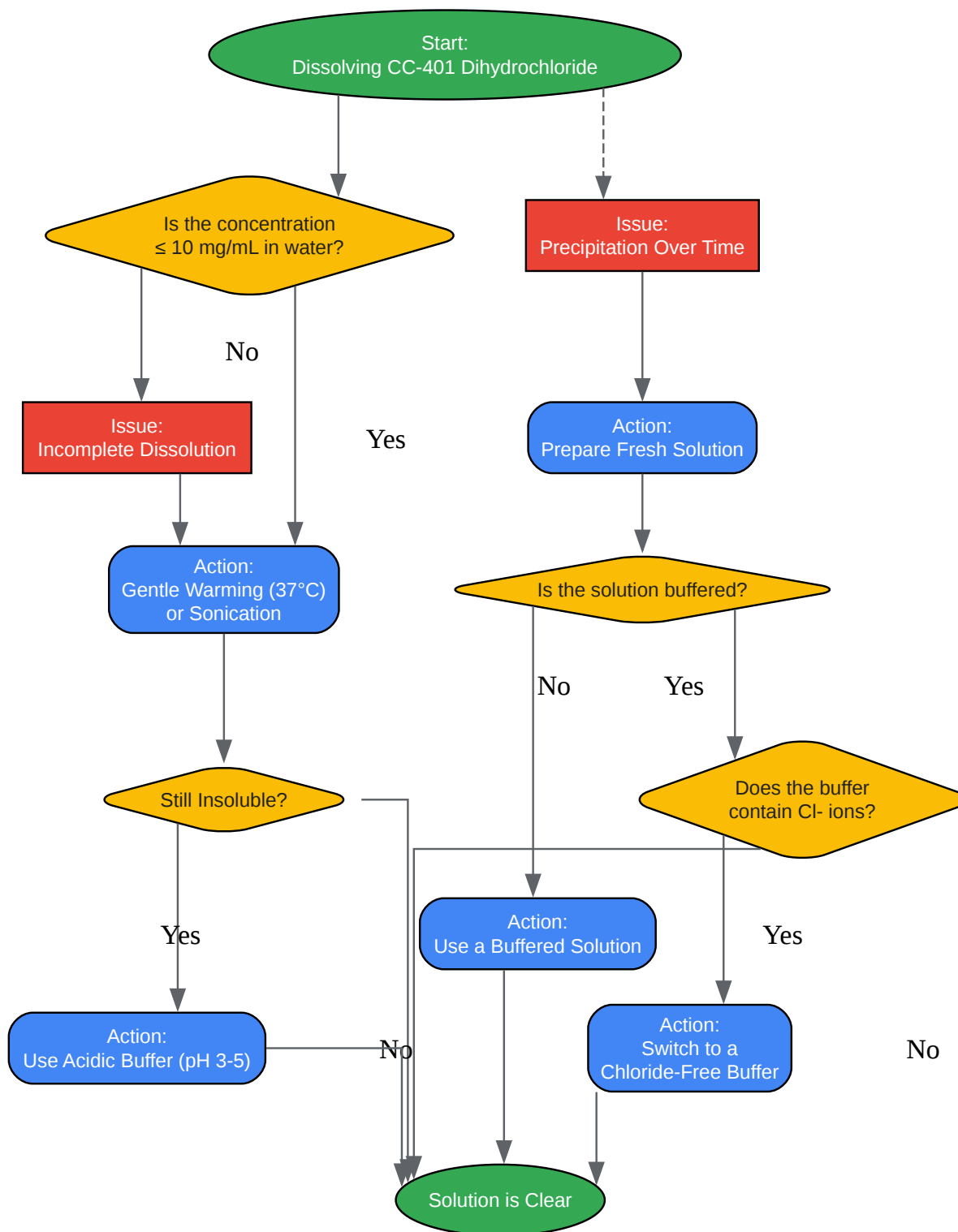
- Visually inspect the solution to ensure it is clear and free of particulates before use.
- Prepare this solution fresh for each experiment.

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

- Weigh out the desired amount of **CC-401 dihydrochloride** powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).
- Vortex until the compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.
- Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical workflow for addressing solubility problems with **CC-401 dihydrochloride**.



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A troubleshooting workflow for CC-401 solubility.

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